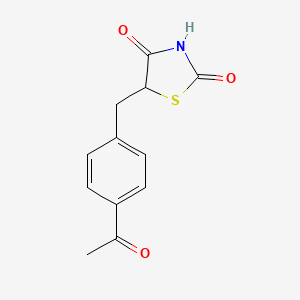

5-(4-Acetylbenzyl)thiazolidine-2,4-dione

Description

Properties

Molecular Formula |

C12H11NO3S |

|---|---|

Molecular Weight |

249.29 g/mol |

IUPAC Name |

5-[(4-acetylphenyl)methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C12H11NO3S/c1-7(14)9-4-2-8(3-5-9)6-10-11(15)13-12(16)17-10/h2-5,10H,6H2,1H3,(H,13,15,16) |

InChI Key |

KNKIXXJBMGWXCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC2C(=O)NC(=O)S2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

The thiazolidine-2,4-dione derivatives, including 5-(4-acetylbenzyl)thiazolidine-2,4-dione, have shown promising anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanisms of Action : Thiazolidine derivatives act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose metabolism and has been implicated in cancer cell proliferation. By modulating PPARγ activity, these compounds can potentially exert antitumor effects independent of their metabolic actions .

- Case Studies : A study highlighted the synthesis of 5-benzylidene thiazolidine-2,4-dione derivatives that exhibited IC50 values ranging from 0.19 to 3.2 μM against murine leukemia and human cervix carcinoma cells . Another investigation reported the development of novel thiazolidine derivatives that inhibited vascular endothelial growth factor receptor 2 (VEGFR-2), an important target in cancer therapy .

Antidiabetic Applications

This compound is part of a broader class of thiazolidinediones known for their antidiabetic properties. These compounds facilitate glucose uptake in peripheral tissues and improve insulin sensitivity.

- Mechanism : Thiazolidinediones function by activating PPARγ, leading to enhanced insulin sensitivity and reduced blood glucose levels. This mechanism is particularly beneficial for patients with type 2 diabetes mellitus .

- Research Findings : Studies have demonstrated that thiazolidinedione derivatives can significantly reduce plasma glucose levels in diabetic models. For instance, a recent synthesis involving thiazolidinedione derivatives showed promising results in lowering blood glucose levels through their action on insulin signaling pathways .

Antimicrobial Applications

The antimicrobial properties of thiazolidine-2,4-dione derivatives have also been extensively studied. These compounds have shown efficacy against a range of pathogens.

- Activity Spectrum : Research indicates that this compound exhibits antimicrobial activity primarily against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for various derivatives have been reported between 2 to 16 μg/mL .

- Case Studies : A study reported the synthesis and evaluation of several thiazolidine derivatives for their antimicrobial activity, highlighting their potential as effective agents against infections caused by resistant bacterial strains .

Summary Table of Applications

Comparison with Similar Compounds

Lipoxygenase (LOX) Inhibition and Antioxidant Activity

Substituents on the benzylidene/benzyl moiety significantly influence LOX inhibition and antioxidant capacity. Electron-donating groups (e.g., hydroxyl, methoxy) often enhance activity, while hydrophobic or bulky groups reduce efficacy.

Key Trends :

Antidiabetic Activity

TZDs are well-known for their hypoglycemic effects, often mediated through PPARγ activation. Substituents like sulphonyl or methoxy groups enhance antidiabetic potency.

Key Trends :

Anticancer Activity

Anticancer effects are influenced by substituent hydrophobicity and electron-withdrawing capacity.

Key Trends :

Antimicrobial Activity

Halogen and aromatic substituents are critical for antimicrobial potency.

Key Trends :

Mitochondrial Pyruvate Carrier (MPC) Inhibition

Hydroxy and methoxy substituents enhance MPC inhibition.

Preparation Methods

Catalytic Systems and Solvent Selection

Early methods employed piperidine or ammonium acetate in refluxing toluene or ethanol, achieving moderate yields (60–75%). For example, a protocol using piperidine in ethanol at 80°C for 6 hours yielded 68% product, with purification via silica gel chromatography. The reaction mechanism proceeds through deprotonation of the active methylene group in thiazolidine-2,4-dione, followed by nucleophilic attack on the aldehyde carbonyl.

Temperature and Reaction Time Optimization

Elevated temperatures (80–100°C) are critical for overcoming the energy barrier of the condensation step. Prolonged reflux (8–12 hours) in toluene improved yields to 72% but required azeotropic water removal. Shorter reaction times (3–4 hours) were achieved using polar aprotic solvents like DMF, albeit with increased side-product formation.

Green Synthesis Using Deep Eutectic Solvents (DES)

DES Composition and Recyclability

Choline chloride-based DES, such as choline chloride:urea (1:2), enabled solvent-free synthesis at 80°C with 85% yield in 40 minutes. The DES acted as both solvent and catalyst, with hydrogen-bonding interactions facilitating enolate formation. Recyclability studies showed consistent yields (>80%) over five cycles, underscoring the sustainability of this approach.

Comparative Performance of DES

Table 1 summarizes DES performance in synthesizing thiazolidinedione derivatives:

| DES Composition | Reaction Time (min) | Yield (%) |

|---|---|---|

| Choline chloride:urea | 40 | 85 |

| Choline chloride:glycerol | 55 | 78 |

| Betaine:levulinic acid | 90 | 65 |

The high yield in choline chloride:urea DES correlates with its low viscosity and strong hydrogen-bond donor capacity.

Organocatalytic Approaches in Aqueous Media

DABCO-Catalyzed Condensation

Using 10 mol% 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous ethanol (1:1 v/v) at room temperature afforded 89% yield within 30 minutes. The zwitterionic intermediate formed by DABCO stabilized the enolate, accelerating the condensation (Scheme 1):

Scheme 1: Proposed mechanism for DABCO-mediated Knoevenagel condensation.

-

Deprotonation of thiazolidine-2,4-dione by DABCO.

-

Nucleophilic attack on 4-acetylbenzaldehyde.

-

Elimination of water to form the benzylidene product.

Solvent Effects

Comparative studies in aqueous ethanol, DMF, and solvent-free systems revealed superior yields in aqueous media (89% vs. 72% in DMF). Water’s high polarity likely stabilized the transition state, while ethanol enhanced reactant solubility.

Purification and Characterization Techniques

Chromatographic Purification

Silica gel chromatography with hexanes/ethyl acetate (7:3) effectively removed unreacted aldehyde and dimeric byproducts. Alternatively, recrystallization from ethanol provided >95% purity, as confirmed by HPLC.

Spectroscopic Confirmation

-

1H NMR (DMSO-d6): δ 2.60 (s, 3H, COCH3), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.92 (s, 1H, CH=), 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 12.48 (s, 1H, NH).

-

IR (KBr): 1695 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), 3120 cm⁻¹ (N-H).

Comparative Analysis of Synthetic Methods

Table 2 contrasts key parameters across methodologies:

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Traditional Knoevenagel | Piperidine | Ethanol | 80 | 6 | 68 |

| DES-mediated | ChCl:urea | Solvent-free | 80 | 0.67 | 85 |

| DABCO-catalyzed | DABCO | Aqueous ethanol | 25 | 0.5 | 89 |

The DABCO method offers the best combination of yield, time, and mild conditions .

Q & A

Q. How do molecular dynamics simulations explain the binding stability of thiazolidinediones with PPARγ?

- Simulations (e.g., GROMACS) reveal hydrogen bonding between the thiazolidinedione ring and PPARγ’s Tyr473. Binding free energy calculations (MM-PBSA) correlate with experimental IC50 values .

Data Contradiction Analysis

Q. Why do some 5-arylidene-thiazolidinediones show conflicting activities in enzymatic vs. cellular assays?

- Discrepancies may stem from off-target effects or differential cell permeability. For example, 5-(4-chlorobenzylidene) derivatives inhibit aldose reductase in vitro but lack cellular activity due to poor membrane penetration. Dual-assay validation (enzyme inhibition + cell-based glucose uptake) resolves such conflicts .

Q. How can researchers reconcile variable yields in Knoevenagel condensations?

- Yield variations arise from substituent electronic effects . Electron-deficient aldehydes (e.g., nitro-substituted) react faster, giving higher yields (70–90%), while electron-rich analogs require longer reaction times. Optimization via Design of Experiments (DoE) identifies ideal conditions .

Methodological Best Practices

- Synthetic Protocols : Prioritize DIPEAc-catalyzed Knoevenagel condensation for scalability and eco-efficiency .

- Biological Assays : Use HepG2.2.15 cells for antiviral studies and L6 myocytes for glucose uptake assays to ensure reproducibility .

- Computational Workflows : Combine docking (AutoDock), dynamics (GROMACS), and QSAR models to accelerate lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.